molecular formula C22H18N6O5 B2553047 ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1396875-86-7

ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate

Cat. No. B2553047
CAS RN: 1396875-86-7
M. Wt: 446.423
InChI Key: CWBPIRJMMWUHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate, is a complex molecule that likely exhibits a range of biological activities due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, characterizations, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related pyrazole derivatives, as described in the first paper, involves a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride in acetic acid. This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the pyrazin-2-yl-1,2,4-oxadiazol moiety into the pyridine ring .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using single crystal X-ray diffraction studies, which is a powerful technique for determining the 3D arrangement of atoms within a crystal. The structure is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking, which could also be expected in the target compound .

Chemical Reactions Analysis

The second paper discusses the synthesis of potential metabolites of a related compound, which involves stereospecific oxidizing reagents and conditions. This suggests that the target compound may also undergo various chemical reactions, including oxidation, to form metabolites or other derivatives, which could be relevant for its biological activity .

Physical and Chemical Properties Analysis

The third paper provides an example of a detailed analysis of the physical and chemical properties of a pyrazole derivative, including spectroscopic studies and theoretical calculations. Similar studies could be conducted on the target compound to determine its vibrational frequencies, geometric parameters, and electronic properties such as HOMO and LUMO energies. These properties are crucial for understanding the reactivity and potential interactions of the compound with biological targets .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Applications

New Routes to Heterocyclic Compounds

The synthesis of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate and its reactivity towards electrophilic reagents highlight the versatility of oxadiazole derivatives in forming complex heterocyclic systems. These methodologies can be instrumental in synthesizing compounds with potential biological activity or material properties (Elnagdi et al., 1988).

Hydrogen-Bonded Supramolecular Structures

Research on 4-pyrazolylbenzoates, which share structural features with the compound of interest, demonstrates how specific substitutions on the benzene ring can lead to the formation of hydrogen-bonded supramolecular structures in one, two, and three dimensions. This insight is vital for designing new materials with desired physical properties (Portilla et al., 2007).

Facile Synthesis of N-Fused Heterocycles

The condensation of pyrazole-5-amine derivatives with activated carbonyl groups, leading to novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, illustrates an efficient route to N-fused heterocycles. Such synthetic strategies can be applied to create diverse compounds for further evaluation as potential therapeutic agents or functional materials (Ghaedi et al., 2015).

Future Directions

The future research directions could involve studying the biological activity of this compound, given the known activities of similar structures . It could also involve optimizing the synthesis process or exploring its potential uses in various applications, such as pharmaceuticals or materials science .

properties

IUPAC Name

ethyl 4-[[2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O5/c1-2-32-22(31)14-3-6-16(7-4-14)25-18(29)13-28-12-15(5-8-19(28)30)21-26-20(27-33-21)17-11-23-9-10-24-17/h3-12H,2,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBPIRJMMWUHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.